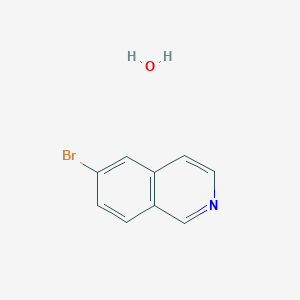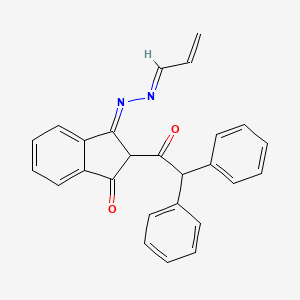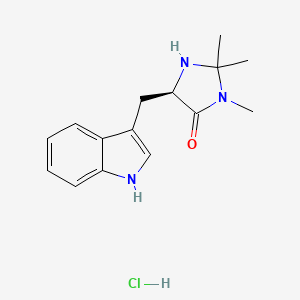
Lys-lys-lys-lys-lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys-lys-lys-lys-lys, also known as pentalysine, is a short poly-L-lysine polypeptide composed of five lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes. Pentalysine is a cationic moiety, meaning it carries a positive charge, which makes it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentalysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to react. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of pentalysine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Pentalysine undergoes various chemical reactions, including:
Oxidation: Pentalysine can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Pentalysine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked pentalysine dimers, while reduction can revert these dimers back to monomeric pentalysine .
Scientific Research Applications
Pentalysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for constructing more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential use in drug delivery systems, particularly for delivering nucleic acids and other therapeutic agents.
Industry: Utilized in the development of gene delivery vectors and DNA nanoparticles
Mechanism of Action
Pentalysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the delivery of genetic material into cells, making it a valuable tool in gene therapy and molecular biology research .
Comparison with Similar Compounds
Similar Compounds
Trilysine (Lys-lys-lys): Composed of three lysine residues, trilysine is shorter and has different biophysical properties compared to pentalysine.
Tetralysine (Lys-lys-lys-lys): Composed of four lysine residues, tetralysine is also shorter but shares some similarities with pentalysine in terms of its cationic nature and applications
Uniqueness of Pentalysine
Pentalysine’s longer chain length compared to trilysine and tetralysine provides it with unique properties, such as increased binding affinity to nucleic acids and enhanced ability to form stable complexes. These characteristics make pentalysine particularly useful in applications requiring strong and stable interactions with negatively charged molecules .
Properties
Molecular Formula |
C30H62N10O6 |
|---|---|
Molecular Weight |
658.9 g/mol |
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46) |
InChI Key |
IXPHOHNWDLRFJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)

![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)





